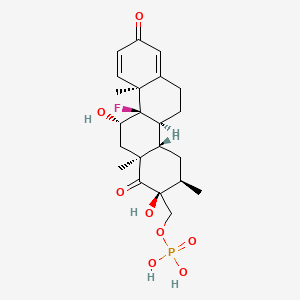
16a-Homo Betamethasone Phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16a-Homo Betamethasone Phosphate is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is a derivative of betamethasone, modified to enhance its pharmacological effects. The compound is characterized by its molecular formula C22H30FO8P and a molecular weight of 472.45 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 16a-Homo Betamethasone Phosphate involves multiple steps, starting from the parent compound, betamethasone. The process includes fluorination, hydroxylation, and phosphorylation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired modifications.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis in specialized reactors. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency and compliance with regulatory standards .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its pharmacological properties.
Substitution: Substitution reactions, particularly at the fluorine and hydroxyl groups, can produce a range of analogs with different biological activities.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique pharmacological profiles .
Wissenschaftliche Forschungsanwendungen
16a-Homo Betamethasone Phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Employed in studies investigating the effects of corticosteroids on cellular processes and gene expression.
Medicine: Utilized in preclinical and clinical research to explore its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: Applied in the development of pharmaceutical formulations and quality control testing
Wirkmechanismus
The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the inhibition of pro-inflammatory cytokines and the suppression of immune responses. Key molecular targets include NF-Kappa B and phospholipase A2 , which play crucial roles in the inflammatory pathway .
Vergleich Mit ähnlichen Verbindungen
Betamethasone: The parent compound with similar anti-inflammatory properties but different pharmacokinetics.
Dexamethasone: Another corticosteroid with a similar mechanism of action but varying potency and duration of effect.
Prednisolone: A corticosteroid with a broader range of applications but less potency compared to 16a-Homo Betamethasone Phosphate.
Uniqueness: this compound is unique due to its enhanced stability and potency, making it a valuable compound for research and therapeutic applications. Its specific modifications allow for targeted effects with reduced side effects compared to other corticosteroids .
Eigenschaften
Molekularformel |
C22H30FO8P |
|---|---|
Molekulargewicht |
472.4 g/mol |
IUPAC-Name |
[(2S,3R,4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-2,11-dihydroxy-3,10a,12a-trimethyl-1,8-dioxo-3,4,4a,4b,5,6,11,12-octahydrochrysen-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C22H30FO8P/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,3)22(15,23)17(25)10-19(16,2)18(26)21(12,27)11-31-32(28,29)30/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30)/t12-,15+,16+,17+,19+,20+,21-,22+/m1/s1 |
InChI-Schlüssel |
UMDXSWFTRAIQMC-GIZUVNIVSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(C(=O)[C@]1(COP(=O)(O)O)O)C)O)F)C |
Kanonische SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C(=O)C1(COP(=O)(O)O)O)C)O)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,3]-Dioxole-4,6(5H)-dione Triamcinolone Acetonide](/img/structure/B13844234.png)
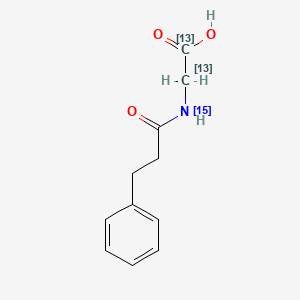
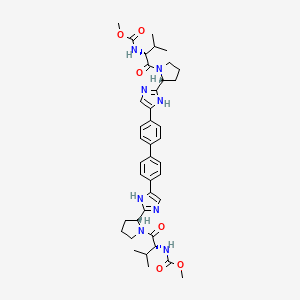



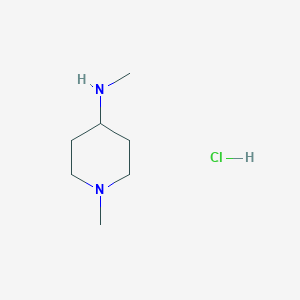
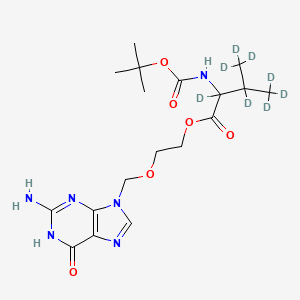
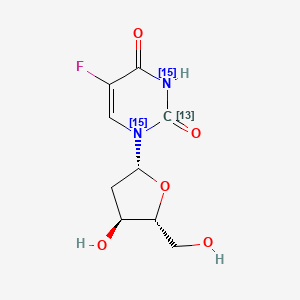

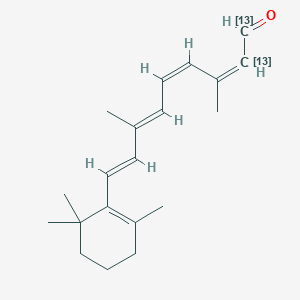
![[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl] hexanoate](/img/structure/B13844282.png)
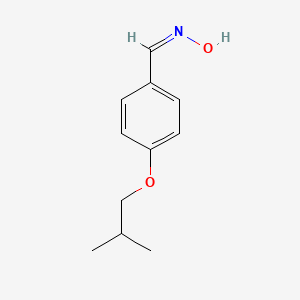
![1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-methylpropan-1-one](/img/structure/B13844316.png)
